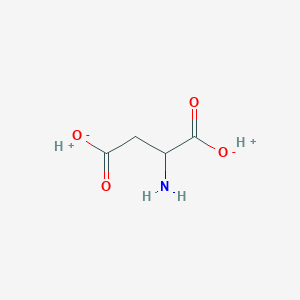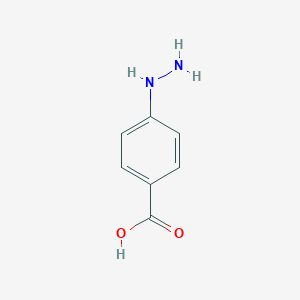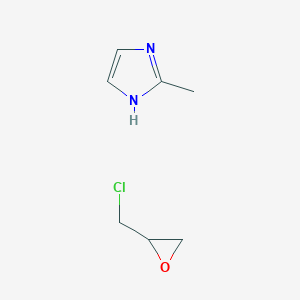
Colestilan
Vue d'ensemble
Description
Colestilan is a medication primarily used as a phosphate binder and bile acid sequestrant. It is an ion-exchange resin that is orally administered and is not absorbed from the gastrointestinal tract. This compound is developed for the treatment of hypercholesterolemia and hyperphosphatemia, particularly in patients undergoing dialysis .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Colestilan, also known as BindRen, is a medication that primarily targets phosphate and bile acid anions . These targets play a crucial role in the regulation of phosphate levels in the blood and the metabolism of cholesterol .
Mode of Action
This compound is a cross-linked copolymer of 2-methylimidazole and epichlorohydrin . It functions as an anion exchanger resin with a high affinity for phosphate, bile acid anions, and urate . This compound binds these anions in the gut and removes them from the enterohepatic circulation . This interaction leads to changes in the concentration of these anions in the body, affecting various physiological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the binding of dietary phosphate in the gastrointestinal (GI) tract . As a non-absorbed, polymer-based binder, this compound forms complexes with phosphate ions present in the food consumed . Additionally, this compound can alter the effects of various nuclear receptors, leading to improved glycaemic control, in addition to its lipid-lowering effects .
Pharmacokinetics
It is completely excreted in the feces . This property of this compound significantly impacts its bioavailability and influences its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of phosphate and low-density lipoprotein cholesterol (LDL-C) levels in the blood . By binding to phosphate and bile acid anions in the gut, this compound helps to lower the concentration of these substances in the blood, thereby treating conditions like hyperphosphataemia and hypercholesterolaemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the gut can interact with this compound, potentially inhibiting the resorption of these drugs, as well as fat-soluble vitamins (A, D, E, K) and folate . This can lead to lower blood levels of these substances, which can be clinically problematic with immunosuppressant and antiepileptic drugs . Therefore, the timing and context of this compound administration need to be carefully considered to optimize its efficacy and stability .
Analyse Biochimique
Biochemical Properties
Colestilan is a cross-linked copolymer of 2-methylimidazole and epichlorohydrin . It works as an anion exchanger resin with affinity to phosphate, bile acid anions, and urate . It binds these anions in the gut and removes them from the enterohepatic circulation .
Cellular Effects
This compound significantly reduces serum phosphate levels, as well as LDL-cholesterol and uric acid levels . It has been shown to lower HbA1c in patients who had a baseline value ≥7.0%, as did sevelamer .
Molecular Mechanism
The molecular mechanism of this compound involves its function as an anion exchanger resin. It binds to phosphate, bile acid anions, and urate in the gut, preventing their absorption and thereby removing them from the enterohepatic circulation .
Temporal Effects in Laboratory Settings
In a 1-year prospective randomized study, this compound showed significant reductions from baseline in serum phosphorus levels, maintained for 1 year . It also reduced total cholesterol, oxidized LDL-C, HbA1c, and uric acid levels, and did not increase serum calcium levels .
Metabolic Pathways
This compound interacts with metabolic pathways related to phosphate, bile acid anions, and urate . It binds these anions in the gut, preventing their absorption and thereby removing them from the enterohepatic circulation .
Transport and Distribution
This compound is not absorbed after oral administration . It binds dietary phosphate within the gastrointestinal tract, thus preventing the absorption of the mineral .
Subcellular Localization
As this compound is not absorbed after oral administration, it does not have a subcellular localization within cells . Its primary site of action is within the gastrointestinal tract, where it binds to phosphate, bile acid anions, and urate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Colestilan is synthesized through the cross-linking of 2-methylimidazole and epichlorohydrin. The reaction involves the polymerization of these monomers to form a copolymer that acts as an anion-exchange resin .
Industrial Production Methods: The industrial production of this compound involves a similar process where 2-methylimidazole and epichlorohydrin are reacted under controlled conditions to ensure high conversion rates and low production costs. The process is designed to be simple and efficient, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Colestilan primarily undergoes ion-exchange reactions. It binds to anions such as phosphate, bile acids, and urate in the gastrointestinal tract, preventing their absorption into the bloodstream .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are 2-methylimidazole and epichlorohydrin. The reaction conditions typically involve controlled temperatures and pH levels to facilitate the polymerization process .
Major Products Formed: The major product formed from the synthesis of this compound is the cross-linked copolymer of 2-methylimidazole and epichlorohydrin. This copolymer acts as an anion-exchange resin with high affinity for phosphate and bile acid anions .
Comparaison Avec Des Composés Similaires
- Sevelamer
- Colesevelam
- Lanthanum carbonate
- Ferric citrate
- Sucroferric oxyhydroxide
Colestilan’s dual functionality as a phosphate binder and bile acid sequestrant makes it a versatile and effective treatment option for patients with chronic kidney disease and hypercholesterolemia.
Propriétés
IUPAC Name |
2-(chloromethyl)oxirane;2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMLYXMVPJAVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1.C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914950 | |
| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95522-45-5 | |
| Record name | Colestilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95522-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colestilan chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095522455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colestilan chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40914950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does colestilan work to lower serum phosphorus levels?
A1: this compound is an anion exchange resin that binds to phosphate in the intestines, preventing its absorption into the bloodstream. [] This leads to increased fecal excretion of phosphate and a subsequent decrease in serum phosphorus levels.
Q2: How effective is this compound compared to placebo in reducing serum phosphorus levels?
A2: Studies have shown that this compound significantly reduces serum phosphorus levels compared to placebo in patients with CKD 5D. [, ] For example, one study reported a mean reduction of -0.33 mmol/L with this compound compared to placebo at the end of a 4-week placebo-controlled withdrawal period. []
Q3: Is this compound as effective as other phosphate binders like sevelamer in controlling serum phosphorus?
A3: Research suggests that this compound provides similar long-term phosphorus reductions and responder rates to sevelamer in patients with CKD 5D. [] Both binders effectively reduce serum phosphorus levels and maintain these reductions for up to a year.
Q4: Does this compound affect serum calcium levels?
A4: Unlike calcium-based phosphate binders, this compound does not increase serum calcium levels. [, ] Studies have even shown that serum calcium levels remained stable in patients treated with this compound, while those treated with sevelamer experienced a slight increase. []
Q5: Does this compound offer benefits beyond phosphate binding?
A5: Yes, this compound exhibits additional beneficial effects, including:
- Lipid-lowering effects: this compound binds bile acids in the intestine, promoting their excretion. [, ] This process leads to increased hepatic LDL-C receptor expression and decreased serum LDL-C levels, similar to statins. [, ]
- Improved glycemic control: Studies have shown that this compound can improve glycemic control in patients with type 2 diabetes, potentially by increasing GLP-1 secretion. [, , ]
- Uric acid reduction: this compound treatment has been associated with a decrease in plasma uric acid levels. []
Q6: What is the safety profile of this compound?
A6: this compound is generally well-tolerated. [, , ] The most common adverse events are gastrointestinal, including nausea, vomiting, and diarrhea. [, ]
Q7: Are there any concerns about metal ion or vitamin depletion with this compound?
A7: Unlike sevelamer hydrochloride, this compound does not adsorb metal ions like iron, cobalt, copper, or zinc. [] This difference in adsorption profiles may be important for managing anemia and malnutrition in CKD patients on dialysis. Both this compound and sevelamer hydrochloride show similar adsorption profiles for vitamins, exhibiting almost complete adsorption of vitamins C, K, and folic acid, weak adsorption of vitamin B6, and no adsorption of vitamin B12. []
Q8: What are some potential new applications for this compound being investigated?
A8: Research is exploring this compound's potential in:
- Metabolic syndrome: Studies are investigating the impact of this compound on visceral fat mass and cytokine levels in patients with metabolic syndrome. []
- Weight management: Early research suggests this compound may aid weight loss in certain populations, possibly due to its effects on bile acid metabolism and energy expenditure. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



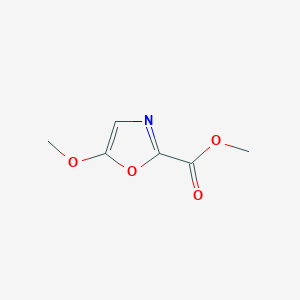

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
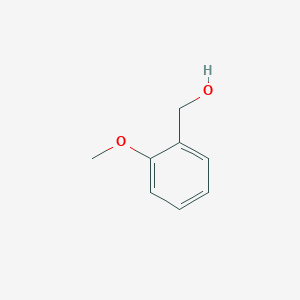




![[(9Z,19Z,21Z)-26-Bromo-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B43225.png)
![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

